An In-depth Technical Guide to 2,5-Dichlorobenzamide: Structure, Properties, and Biological Relevance
An In-depth Technical Guide to 2,5-Dichlorobenzamide: Structure, Properties, and Biological Relevance
This technical guide provides a comprehensive overview of the chemical structure, properties, and biological significance of 2,5-Dichlorobenzamide. The content is tailored for researchers, scientists, and professionals in the field of drug development, offering detailed data, experimental insights, and pathway visualizations.
Chemical Structure and Identification
2,5-Dichlorobenzamide is a chlorinated aromatic amide. Its structure consists of a benzene ring substituted with two chlorine atoms at positions 2 and 5, and a carboxamide group at position 1.
IUPAC Name: 2,5-dichlorobenzamide[1] CAS Number: 5980-26-7[1][2] Molecular Formula: C₇H₅Cl₂NO[1][2]
The structural formula is as follows:
Physicochemical Properties
Experimental data for the physicochemical properties of 2,5-Dichlorobenzamide are not extensively available in the literature. The table below summarizes key computed properties for 2,5-Dichlorobenzamide and provides experimental data for the closely related precursor, 2,5-dichlorobenzoic acid, for comparative purposes.
| Property | 2,5-Dichlorobenzamide | 2,5-Dichlorobenzoic Acid |
| Molecular Weight | 190.02 g/mol [1][2] | 191.01 g/mol [3] |
| Melting Point | Data not available | 151-154 °C[4] |
| Boiling Point | Data not available | 301 °C[4][5][6] |
| Water Solubility | Data not available | <0.1 g/100 mL at 19 °C[4][7] |
| LogP (XLogP3-AA) | 2.2[1] | 2.8[3] |
| Hydrogen Bond Donor Count | 1[1] | 1[3] |
| Hydrogen Bond Acceptor Count | 1 | 2 |
Spectral Data
Synthesis and Experimental Protocols
2,5-Dichlorobenzamide is typically synthesized from its corresponding carboxylic acid, 2,5-dichlorobenzoic acid. The following sections outline a representative synthesis of the precursor and a general method for the subsequent amidation.
Synthesis of 2,5-Dichlorobenzoic Acid
A common method for the synthesis of 2,5-dichlorobenzoic acid is through the oxidation of 2,5-dichlorotoluene.
Experimental Protocol: Oxidation of 2,5-Dichlorotoluene
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Reaction Setup: Dissolve 2,5-dichlorotoluene in an aqueous pyridine solution within a reaction vessel equipped with a stirrer and a heating mantle.
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Oxidation: While stirring, add an oxidizing agent, such as potassium permanganate, to the solution.
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Heating: Heat the reaction mixture to a temperature between 50-80°C and maintain this temperature for 3-6 hours.
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Work-up: After the reaction is complete, recover the organic solvent. Add water to the residue and filter the mixture while hot.
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Acidification and Isolation: Adjust the pH of the filtrate to 2 with hydrochloric acid. Cool the solution to induce crystallization.
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Purification: Collect the crystals of 2,5-dichlorobenzoic acid by filtration.
Conversion to 2,5-Dichlorobenzamide
The conversion of a carboxylic acid to a primary amide can be achieved via the formation of an acyl chloride followed by reaction with ammonia.
Experimental Protocol: Amidation of 2,5-Dichlorobenzoic Acid
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Acyl Chloride Formation: Treat 2,5-dichlorobenzoic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), typically in an inert solvent like dichloromethane or toluene. The reaction is often performed at room temperature or with gentle heating.
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Removal of Excess Reagent: After the reaction is complete, remove the excess chlorinating agent and solvent under reduced pressure. This yields the crude 2,5-dichlorobenzoyl chloride.
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Amination: Dissolve the crude 2,5-dichlorobenzoyl chloride in an appropriate solvent (e.g., dichloromethane, THF). Add a source of ammonia, such as aqueous ammonium hydroxide or ammonia gas, to the solution. This reaction is typically exothermic and may require cooling.
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Isolation and Purification: After the reaction is complete, the 2,5-Dichlorobenzamide product can be isolated by filtration if it precipitates. Alternatively, the reaction mixture can be washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent evaporated. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Biological Activity and Signaling Pathways
The primary biological relevance of 2,5-Dichlorobenzamide stems from its role as a metabolite of the pharmaceutical drug Ixazomib .
Ixazomib: The Parent Compound
Ixazomib (Ninlaro®) is a second-generation, orally bioavailable proteasome inhibitor approved for the treatment of multiple myeloma.[8] It is a selective and reversible inhibitor of the chymotrypsin-like activity of the β5 subunit of the 20S proteasome.[9][10]
The Ubiquitin-Proteasome Pathway (UPP)
The UPP is a critical cellular pathway responsible for the degradation of a majority of intracellular proteins, thereby regulating numerous cellular processes, including cell cycle progression, signal transduction, and apoptosis. In cancer cells, which often have high rates of protein synthesis and are dependent on the UPP for survival, inhibition of the proteasome leads to the accumulation of misfolded and regulatory proteins, ultimately triggering programmed cell death (apoptosis).
2,5-Dichlorobenzamide as a Metabolite
Pharmacokinetic studies of Ixazomib have shown that it undergoes metabolism in the body.[8][9][10][11] 2,5-Dichlorobenzamide has been identified as one of the metabolites of Ixazomib.[1] A key finding from these studies is that all identified metabolites of Ixazomib are "de-boronated," meaning they lack the boronic acid moiety that is essential for the pharmacological activity of proteasome inhibitors.[12] Consequently, 2,5-Dichlorobenzamide is considered to be a pharmacologically inactive metabolite.[12]
Metabolic Fate of Ixazomib:
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Absorption: Ixazomib is rapidly absorbed after oral administration.[8][10]
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Metabolism: The biotransformation of Ixazomib involves hydrolytic metabolism and oxidative deboronation.[12] This process leads to the formation of several metabolites, including 2,5-Dichlorobenzamide.
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Activity of Metabolites: As the boronic acid group is critical for binding to and inhibiting the proteasome, the de-boronated metabolites, such as 2,5-Dichlorobenzamide, do not exhibit proteasome inhibitory activity.[12]
Conclusion
2,5-Dichlorobenzamide is a dichlorinated benzamide that is primarily of interest to the scientific and pharmaceutical communities as an inactive metabolite of the proteasome inhibitor drug, Ixazomib. While detailed experimental data on the physicochemical and spectral properties of 2,5-Dichlorobenzamide are sparse, its synthesis can be achieved through standard organic chemistry transformations from 2,5-dichlorobenzoic acid. Its lack of a boronic acid moiety renders it pharmacologically inactive as a proteasome inhibitor. Understanding the structure and properties of this metabolite is important for a complete characterization of the pharmacokinetics and biotransformation of its parent drug, Ixazomib. Further research to fully characterize the physical and spectral properties of 2,5-Dichlorobenzamide would be beneficial for its use as an analytical standard in metabolic studies.
References
- 1. 2,5-Dichlorobenzamide | C7H5Cl2NO | CID 22290 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. 2,5-Dichlorobenzoic acid | C7H4Cl2O2 | CID 5784 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. haihangchem.com [haihangchem.com]
- 5. stenutz.eu [stenutz.eu]
- 6. bdmaee.net [bdmaee.net]
- 7. 2,5-Dichlorobenzoic acid CAS#: 50-79-3 [m.chemicalbook.com]
- 8. Ixazomib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Pharmacokinetics of ixazomib, an oral proteasome inhibitor, in solid tumour patients with moderate or severe hepatic impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Biotransformation of [14C]-ixazomib in patients with advanced solid tumors: characterization of metabolite profiles in plasma, urine, and feces - PubMed [pubmed.ncbi.nlm.nih.gov]
